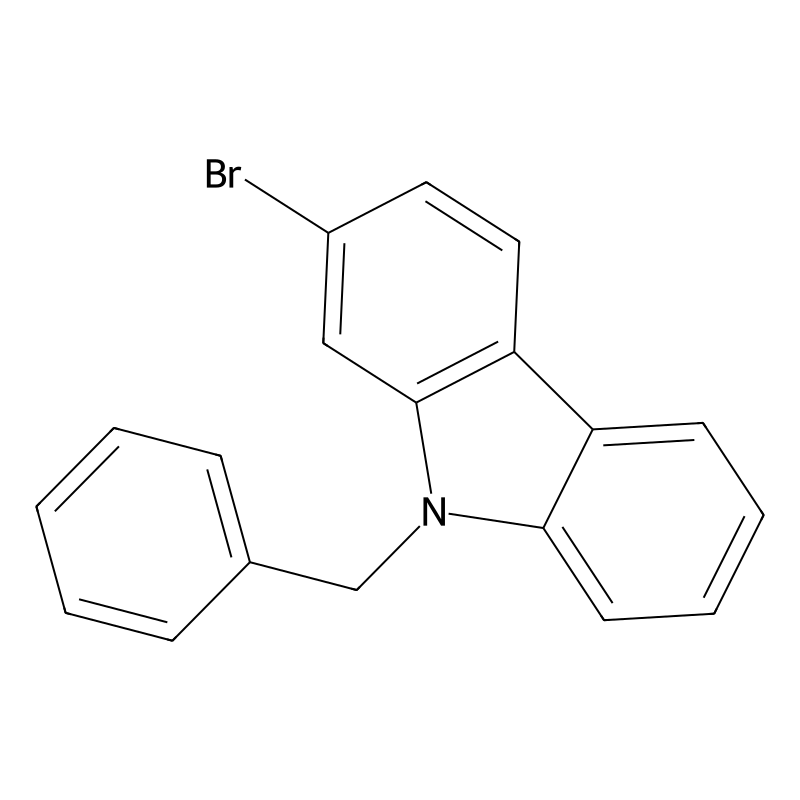9-benzyl-2-bromo-9H-carbazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
9-benzyl-2-bromo-9H-carbazole is an organic compound belonging to the carbazole family, characterized by the presence of a bromine atom at the 2-position and a benzyl group at the 9-position of the carbazole structure. Its molecular formula is with a molecular weight of approximately 336.23 g/mol. The compound exhibits a solid physical state and is typically presented as a white to light yellow powder.
Carbazole derivatives, including 9-benzyl-2-bromo-9H-carbazole, are known for their diverse biological and chemical properties, making them significant in various fields such as organic electronics, medicinal chemistry, and material science.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to products like 9-benzyl-2-aminocarbazole.
- Oxidation Reactions: The compound can be oxidized to form derivatives like carbazole-3,6-dione.
- Reduction Reactions: Reduction can remove the bromine atom, yielding 9-benzylcarbazole.
Common reagents and conditions include:
- Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
- Oxidation: Using agents such as potassium permanganate or chromium trioxide.
- Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Research indicates that 9-benzyl-2-bromo-9H-carbazole interacts with various biological systems. It has been shown to bind to cytochrome P450 enzymes, which are essential for metabolizing xenobiotics and endogenous compounds. This interaction may lead to the formation of reactive intermediates that can affect cellular functions by modifying gene expression and protein synthesis through binding to DNA and RNA. Additionally, studies suggest potential anticancer and antimicrobial properties, making it a candidate for further pharmacological exploration.
The synthesis of 9-benzyl-2-bromo-9H-carbazole typically involves the bromination of 9-benzylcarbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production often employs large-scale bromination under controlled conditions to maximize yield and purity, utilizing techniques like continuous flow reactors for efficiency.
Uniqueness: The specific substitution pattern of 9-benzyl-2-bromo-9H-carbazole imparts distinct electronic and steric properties that enhance its utility in specialized materials for optoelectronic applications compared to its analogs.
Studies on the interactions of 9-benzyl-2-bromo-9H-carbazole with biological molecules highlight its potential effects on enzyme activity and gene expression modulation. The compound's ability to bind with cytochrome P450 enzymes suggests it could influence metabolic pathways significantly. Furthermore, its interactions with nucleic acids indicate a potential role in altering transcriptional and translational processes within cells.








